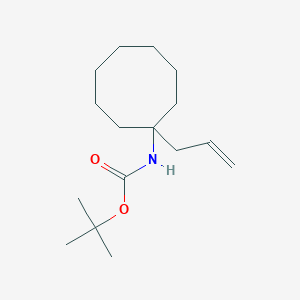

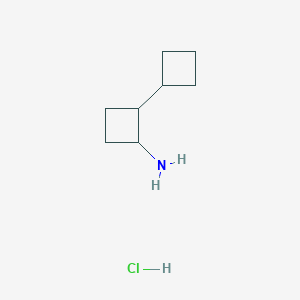

N-Boc-1-allyl-1-aminocyclooctane

説明

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Molecular Structure Analysis

The molecular formula of “N-Boc-1-allyl-1-aminocyclooctane” is C16H29NO2. Unfortunately, the specific structural details are not available in the search results.

Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

科学的研究の応用

Catalysis and Synthesis of Bioactive Compounds : Phosphotungstic acid has been used as a catalyst for the allylation of isatins and N-tert-butyloxycarbonylamido sulfones, employing allyltributyltin as an allylating agent. This process, which involves N-Boc homoallyl amines, results in high yields and is scalable, contributing to the synthesis of multifunctional compounds that are valuable intermediates for natural products and bioactive compounds (Ghosh et al., 2014).

Peptide Synthesis : Allyl and allyloxycarbonyl groups, including N-Boc-protected groups, are used for side-chain protection of amino acids in peptide synthesis. These groups can be selectively cleaved using palladium catalysis, facilitating the preparation of Boc and Fmoc series of protected amino acids (Loffet & Zhang, 2009).

Enantioselective Synthesis : A method for the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids has been developed using diastereomerically pure allyl alcohols. This process involves Sharpless epoxidation and nucleophilic ring-opening, leading to the synthesis of protected α-amino acids (Martín et al., 2001).

Solid-Phase Peptide Synthesis : The synthesis of peptide nucleic acid monomers with bis-N-Boc-protected nucleobase moieties has been reported, utilizing allyl esters in the process. This method is significant in solid-phase peptide synthesis and provides a viable alternative for Fmoc/Bhoc-protected peptide nucleic acid monomers (Wojciechowski & Hudson, 2008).

Alkylation and Rearrangement Processes : The synthesis of trans-1,4-disubstituted hydrazino- and aminocyclopentenes has been achieved through a sequential copper-catalyzed rearrangement-allylic alkylation process. In this process, the N-Boc protecting group is optimal for achieving high yields, reaction times, and regioselectivities (Crotti et al., 2009).

Dipeptide Mimetics Synthesis : The synthesis of chiral β-allyl substituted aspartic acid from N α -Boc protected aspartic acid has been demonstrated. This method is significant in the production of aspartic acid–glycine bicyclic dipeptide mimetics (Ndungu et al., 2004).

Characterization of Peptide Conformations : Studies on peptides containing the 1‐aminocyclooctane‐1‐carboxylic acid residue (Ac8c) have been conducted. These peptides have been synthesized and conformationally characterized, providing insights into peptide structures and functions (Datta et al., 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJPMGXLNWXHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-1-allyl-1-aminocyclooctane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)

![2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride](/img/structure/B1433990.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)

![2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1433992.png)

![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)

![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)